molecular formula C14H9Cl3O2 B5775327 4-chlorobenzyl 2,4-dichlorobenzoate

4-chlorobenzyl 2,4-dichlorobenzoate

Cat. No. B5775327
M. Wt: 315.6 g/mol
InChI Key: XOKPNOSIGMMLST-UHFFFAOYSA-N
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Description

4-chlorobenzyl 2,4-dichlorobenzoate, also known as CDB, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in most organic solvents. CDB is commonly used as a reagent in organic synthesis and has shown potential in various biological applications.

Scientific Research Applications

Metabolic Pathways and Biodegradation

4-Chlorobenzyl 2,4-dichlorobenzoate is involved in various metabolic pathways. A study by van den Tweel et al. (1987) demonstrated the reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate, a key process in aerobic organisms. This reductive process is essential for understanding the metabolic pathways of chlorinated compounds in the environment.

Analytical Chemistry and Extraction Techniques

The extraction of chlorobenzoic acids, including 4-chlorobenzyl 2,4-dichlorobenzoate, is crucial in analytical chemistry. Niftaliev et al. (2004) developed a procedure for the selective determination of chlorobenzoic acids, optimizing extraction conditions using hydrophilic solvents. This is significant for the accurate analysis of such compounds in various samples (Niftaliev et al., 2004).

Photodegradation Studies

The photodecomposition of chlorobenzoic acids, including 4-chlorobenzyl 2,4-dichlorobenzoate, is another area of interest. Crosby and Leitis (1969) showed that ultraviolet irradiation leads to the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids. This process is relevant for understanding the environmental fate of these compounds (Crosby & Leitis, 1969).

Synthesis and Environmental Protection

The synthesis of 2,4-dichlorobenzoic acid from 2,4-dichlorotoluene, as researched by Yu You-zu (2001), is significant in the context of environmental protection. The method discussed avoids the use of harmful solvents, highlighting the importance of sustainable practices in chemical synthesis (Yu You-zu, 2001).

Biodegradation in Sewage

The degradation of chlorobenzoates in sewage, including 4-chlorobenzyl 2,4-dichlorobenzoate, was investigated by DiGeronimo et al. (1979). Understanding the microbial populations responsible for this biodegradation is crucial for wastewater treatment and environmental bioremediation (DiGeronimo et al., 1979).

Industrial Application and Human Biomonitoring

In industrial applications, such as the silicone industry, the decomposition products of bis(2,4-dichlorobenzoyl)peroxide, including 2,4-dichlorobenzoic acid, have been studied by Schettgen et al. (2022). Their research on human biomonitoring in workers exposed to these products is vital for occupational health and safety (Schettgen et al., 2022).

properties

IUPAC Name

(4-chlorophenyl)methyl 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O2/c15-10-3-1-9(2-4-10)8-19-14(18)12-6-5-11(16)7-13(12)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKPNOSIGMMLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzyl 2,4-dichlorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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